3-Bromo-4,5-difluorobenzoic acid
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Overview
Description
3-Bromo-4,5-difluorobenzoic acid: is an organic compound with the molecular formula C7H3BrF2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with bromine and fluorine atoms at specific positions
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes like cytochrome p450 . These enzymes play a crucial role in the metabolism of organic compounds.
Mode of Action
It’s known that benzylic compounds can undergo reactions such as free radical bromination and nucleophilic substitution . In the case of free radical bromination, the compound loses a hydrogen atom, which can be resonance stabilized .
Biochemical Pathways
It’s worth noting that benzylic compounds can participate in various biochemical reactions, potentially affecting multiple pathways .
Pharmacokinetics
It’s known that the compound has high gi absorption and is bbb permeant . This suggests that the compound can be readily absorbed in the gastrointestinal tract and can cross the blood-brain barrier, potentially influencing its bioavailability.
Result of Action
It’s worth noting that the compound’s potential to interact with enzymes like cytochrome p450 could result in changes in the metabolism of organic compounds .
Action Environment
The action of 3-Bromo-4,5-difluorobenzoic acid can be influenced by various environmental factors. For instance, the compound should be stored in a dry, sealed environment at room temperature . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in reactions at the benzylic position
Cellular Effects
It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation
Molecular Mechanism
The molecular mechanism of 3-Bromo-4,5-difluorobenzoic acid involves reactions at the benzylic position . In these reactions, a free radical is formed, which can then interact with other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4,5-difluorobenzoic acid typically involves the bromination and fluorination of benzoic acid derivatives. One common method includes the following steps:
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, ensuring high purity and yield. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4,5-difluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using reagents like organolithium compounds or Grignard reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with the help of palladium catalysts.
Common Reagents and Conditions
Organolithium Compounds: Used for substitution reactions at low temperatures (e.g., -78°C) in solvents like tetrahydrofuran.
Palladium Catalysts: Employed in coupling reactions under mild conditions with organoboron reagents.
Major Products Formed
Substituted Benzoic Acids: Resulting from substitution reactions.
Biaryl Compounds: Formed through coupling reactions, useful in pharmaceuticals and materials science.
Scientific Research Applications
3-Bromo-4,5-difluorobenzoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Bromo-4,5-difluorobenzoic acid is unique due to the specific positioning of bromine and fluorine atoms on the benzene ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
Properties
IUPAC Name |
3-bromo-4,5-difluorobenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUNICLVOHJWRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60717829 |
Source
|
Record name | 3-Bromo-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1244642-73-6 |
Source
|
Record name | 3-Bromo-4,5-difluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244642-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60717829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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